3-Ethoxy-4-methoxymandelic Acid

Description

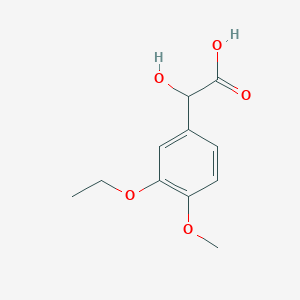

Structure

3D Structure

Properties

Molecular Formula |

C11H14O5 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C11H14O5/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10,12H,3H2,1-2H3,(H,13,14) |

InChI Key |

VKLBIOMPRNDRMY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C(=O)O)O)OC |

Origin of Product |

United States |

Contextualization Within Aromatic α Hydroxy Acid Chemistry

3-Ethoxy-4-methoxymandelic acid belongs to the class of aromatic alpha-hydroxy acids. chemicalbull.com These organic compounds are characterized by a carboxylic acid group and a hydroxyl group attached to the same carbon atom, which is also bonded to an aromatic ring. fiveable.me This structural arrangement confers unique chemical properties and reactivity.

Aromatic α-hydroxy acids, such as mandelic acid and its derivatives, are notable for their chirality, existing as a pair of enantiomers. researchgate.netwikipedia.org This stereochemistry is often crucial in their biological activity and applications. The general structure of an α-hydroxy acid is R-CH(OH)-COOH, and in the case of aromatic α-hydroxy acids, 'R' is an aromatic group. fiveable.me

The reactivity of these acids is influenced by both the carboxyl and hydroxyl groups. The hydroxyl group can act as a nucleophile, while the carboxyl group imparts acidity. fiveable.me The aromatic ring can undergo electrophilic substitution reactions, and its substituents can, in turn, influence the reactivity of the side chain.

Significance of Substituted Mandelic Acid Derivatives in Organic Synthesis and Biochemistry

Substituted mandelic acid derivatives are valuable building blocks in organic synthesis and hold significance in biochemical research. researchgate.netacs.org Their utility stems from their bifunctional nature and chirality.

In organic synthesis, enantiomerically pure mandelic acid and its derivatives serve as chiral auxiliaries and starting materials for the asymmetric synthesis of a wide range of compounds. researchgate.net They are used in the production of pharmaceuticals, including antibiotics like penicillin and cephalosporins, as well as anti-inflammatory drugs. researchgate.net The development of methods for the selective functionalization of the aromatic ring of mandelic acid derivatives further expands their synthetic utility, allowing for the creation of diverse and complex molecules. acs.org

From a biochemical perspective, certain substituted mandelic acids are metabolites of endogenous compounds or xenobiotics. For instance, vanillylmandelic acid (VMA), a structurally related compound, is a well-known metabolite of the catecholamines epinephrine (B1671497) and norepinephrine. wikipedia.orgnih.gov The presence and concentration of such metabolites in biological fluids can serve as biomarkers for certain metabolic pathways and disease states. nist.gov

Research Trajectories and Open Questions Pertaining to 3 Ethoxy 4 Methoxymandelic Acid

Classical Organic Synthesis Routes

Condensation Reactions with Aromatic Precursors and Glyoxylic Acid Analogs

The synthesis of this compound and its structural analogs often employs condensation reactions between electron-rich aromatic precursors and glyoxylic acid or its derivatives. A common strategy involves the reaction of a substituted phenol (B47542) or phenolic ether with glyoxylic acid in an alkaline aqueous medium. For instance, the synthesis of 4-hydroxy-3-methoxymandelic acid, a closely related compound, is achieved through the condensation of guaiacol (B22219) with glyoxylic acid. nist.govgoogle.comresearchgate.netprepchem.com This reaction is typically performed at or below room temperature over an extended period to mitigate the Cannizzaro reaction, a competing disproportionation of glyoxylic acid into oxalic acid and glycolic acid that is favored at higher temperatures. prepchem.com

The yield of these condensation reactions can be influenced by several factors, including temperature, reaction time, and the molar ratio of the reactants. researchgate.net For example, in the synthesis of 4-hydroxy-3-methoxymandelic acid, maintaining a reaction temperature no higher than 30°C and using a glyoxylic acid to guaiacol molar ratio of at least 1:1.5 has been found to be optimal. researchgate.net The use of catalysts, such as aluminum ions (Al³⁺), has been shown to improve the selectivity for the desired product by minimizing the formation of byproducts. researchgate.net

The aromatic precursor for the synthesis of this compound would be 3-ethoxy-4-methoxyphenol. This precursor itself can be synthesized from isovanillin (B20041) through ethylation. google.com The subsequent condensation with glyoxylic acid would proceed in a similar manner to the synthesis of other hydroxymandelic acids.

The following table summarizes key aspects of condensation reactions for the synthesis of related mandelic acid derivatives:

| Aromatic Precursor | Reagent | Key Conditions | Product | Reference |

| Guaiacol | Glyoxylic Acid | Alkaline aqueous medium, 25°C, 68 hours | 4-hydroxy-3-methoxymandelic acid | nist.gov |

| Guaiacol | Glyoxylic Acid | Temperature < 30°C, Molar ratio (glyoxylic acid:guaiacol) ≥ 1:1.5 | 4-hydroxy-3-methoxymandelic acid | researchgate.net |

| Phenol | Glyoxylic Acid | 10% aqueous sodium hydroxide, 15-25°C, 36 hours | p-hydroxymandelic acid | prepchem.com |

| Guaethol | Glyoxylic Acid | Alkaline medium | p-hydroxymandelic acid substituted with an ethoxy group | google.com |

Multi-Step Synthesis Approaches from Phenolic Ethers

Multi-step syntheses provide an alternative and often more controlled route to this compound, starting from readily available phenolic ethers. A plausible synthetic sequence would begin with the appropriate phenolic starting material, such as isovanillin, which is 3-hydroxy-4-methoxybenzaldehyde.

A key transformation in this multi-step approach is the etherification of the free hydroxyl group. For example, 3-ethoxy-4-methoxybenzaldehyde can be synthesized from isovanillin by reaction with an ethylating agent like bromoethane (B45996) or diethyl sulfate (B86663) in the presence of a base and a phase transfer catalyst. google.com Another method involves the reaction of ethylvanillin with methyl iodide in the presence of sodium hydroxide. guidechem.com

Once the desired 3-ethoxy-4-methoxybenzaldehyde is obtained, it can be converted to the corresponding mandelic acid through several established methods. One common route is the formation of a cyanohydrin by reaction with hydrogen cyanide, followed by acidic hydrolysis of the nitrile group to a carboxylic acid. This cyanohydrin route is a well-established method for the synthesis of mandelic acids from their corresponding aldehydes. mdpi.com

An alternative to the cyanohydrin route involves the direct oxidation of the aldehyde to a carboxylic acid, followed by subsequent steps to introduce the α-hydroxy group. However, the cyanohydrin approach is generally more direct for this particular transformation.

The synthesis of related phenolic ethers has also been explored through various methods, including the Ullmann reaction catalyzed by copper and demethylation reactions. nih.gov Furthermore, novel one-pot methods for producing hydroxy-substituted phenolic ethers have been developed involving Baeyer-Villiger oxidation. core.ac.uk

Stereoselective and Enantioselective Chemical Synthesis Strategies

The synthesis of specific enantiomers of this compound requires stereoselective or enantioselective methods. Optically pure mandelic acids and their derivatives are valuable as chiral building blocks in the pharmaceutical industry. nih.gov

One established strategy for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.

More direct approaches involve asymmetric synthesis. Enantioselective addition of nucleophiles to the carbonyl group of a precursor like 3-ethoxy-4-methoxy-phenylglyoxylic acid or a related derivative is a powerful strategy. For instance, enantioselective alkynylation of isatins, which are structurally related α-keto amides, has been achieved with high enantioselectivity using chiral ligands. uva.es This type of methodology could potentially be adapted for the synthesis of chiral mandelic acid derivatives.

Another approach involves the use of chiral catalysts in the key bond-forming step. For example, rhodium-catalyzed enantioselective C-H insertion reactions of donor/donor carbenes have been used to synthesize complex carbocycles. chemrxiv.org While not a direct synthesis of mandelic acid, this demonstrates the potential of modern catalytic methods for creating chiral centers with high stereocontrol.

Furthermore, conjugate addition reactions to enones derived from piperidinones have been shown to proceed with high stereoselectivity, leading to trans-disubstituted products. clockss.org These types of stereocontrolled reactions are fundamental in building complex molecules with defined stereochemistry.

Biocatalytic and Chemoenzymatic Transformations

Enzyme-Mediated Synthesis and Resolution of Related Mandelic Acid Derivatives

Biocatalysis offers an environmentally friendly and highly selective alternative to classical chemical methods for the synthesis of chiral compounds like this compound. Enzymes are known for their ability to catalyze reactions with high enantioselectivity under mild conditions. mdpi.com

A primary biocatalytic approach for producing optically pure mandelic acids is the kinetic resolution of a racemic mixture. bohrium.com This can be achieved through the enantioselective hydrolysis of racemic mandelonitrile (B1675950) or its derivatives using nitrilases. nih.govresearchgate.net Nitrilases can selectively hydrolyze one enantiomer of the nitrile to the corresponding carboxylic acid, leaving the unreacted enantiomer of the nitrile behind. researchgate.net Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the substrate, can theoretically achieve a 100% yield of the desired enantiomer. bohrium.com

Lipases and esterases are also widely used for the kinetic resolution of racemic mandelic acid esters via hydrolysis or esterification. nih.govbohrium.com For example, Novozym 435, a lipase (B570770) from Candida antarctica, has been shown to be effective in the hydrolysis of (R)-methyl mandelate (B1228975). bohrium.com

Another significant biocatalytic route involves the reduction of α-keto acids to α-hydroxy acids using dehydrogenases. researchgate.net For instance, (R)-mandelic acid can be synthesized from phenylglyoxylic acid using an alcohol dehydrogenase (ADH) with high yield. researchgate.net

The following table summarizes various enzymatic methods for the synthesis and resolution of mandelic acid derivatives:

| Enzyme Type | Reaction | Substrate | Product | Reference |

| Nitrilase | Enantioselective hydrolysis | Racemic mandelonitrile | (R)-(-)-Mandelic acid | researchgate.net |

| Lipase (Novozym 435) | Hydrolysis | RS(∓)-Methyl mandelate | R(-)-Mandelic acid | bohrium.com |

| Dehydrogenase | Ketone reduction | Phenylglyoxylic acid | (R)-Mandelic acid | researchgate.net |

| Oxynitrilase/Nitrilase | Bienzymatic cascade | Benzaldehyde, HCN | (S)-Mandelic acid | researchgate.net |

Engineering of Enzymatic Pathways for Aromatic Hydroxy Acids

The de novo biosynthesis of aromatic hydroxy acids, including mandelic acid derivatives, from simple carbon sources like glucose is a promising area of metabolic engineering. This involves the construction and optimization of enzymatic pathways in microbial hosts such as Saccharomyces cerevisiae and Escherichia coli. nih.govnih.gov

A key strategy is to engineer the aromatic amino acid pathway to increase the flux towards precursors of mandelic acid. nih.gov For example, by overexpressing certain enzymes in the shikimic acid pathway and deleting genes in competing pathways, the production of 4-hydroxymandelic acid (HMA) and mandelic acid (MA) in S. cerevisiae has been significantly enhanced. nih.gov

Hydroxymandelate synthase is a crucial enzyme in these engineered pathways, converting aromatic pyruvate (B1213749) derivatives into the corresponding mandelic acids. nih.gov Protein engineering of these synthases can alter their substrate specificity and improve catalytic efficiency. For instance, a single amino acid substitution in the hydroxymandelate synthase from Amycolatopsis orientalis was shown to shift its activity towards the production of mandelic acid over 4-hydroxymandelic acid. nih.gov

Cascade biotransformations, where multiple enzymatic steps are carried out in a single pot, often using whole-cell biocatalysts, represent an efficient approach. nih.gov For example, a five-enzyme cascade has been developed in E. coli for the synthesis of (R)-mandelic acid from L-phenylalanine. nih.gov This approach can be extended to produce mandelic acid derivatives from renewable feedstocks like glycerol (B35011) and glucose. nih.gov

The integration of biomechanics with synthetic biology is also emerging as a powerful tool to optimize these biosynthetic processes by analyzing and modulating the mechanical environment within bioreactors. mdpi.com

Post-Synthetic Derivatization for Enhanced Utility

Following the synthesis of this compound, post-synthetic derivatization is frequently employed to augment its utility, particularly for analytical applications. These chemical modifications are designed to alter the molecule's physicochemical properties, such as volatility and detectability, thereby facilitating more effective analysis, especially in complex biological matrices.

Esterification and Etherification of Hydroxyl and Carboxyl Groups

The presence of both a hydroxyl (-OH) and a carboxyl (-COOH) group on the this compound molecule offers versatile opportunities for derivatization through esterification and etherification reactions. These modifications are primarily aimed at increasing the compound's volatility, a prerequisite for analysis by gas chromatography (GC), and enhancing its ionization efficiency for mass spectrometry (MS) detection.

Esterification of the carboxylic acid moiety is a common derivatization strategy. This is typically achieved by reacting the acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acidic catalyst to yield the corresponding methyl or ethyl ester. The hydroxyl group can also be esterified, commonly through a reaction with an acid anhydride (B1165640) or an acyl chloride.

Etherification of the hydroxyl group provides an alternative route for derivatization. This process generally involves the reaction of the hydroxyl group with an alkyl halide in a basic medium. For instance, methylation of the hydroxyl group can be accomplished using methyl iodide.

These derivatization techniques are fundamental for the quantitative analysis of this compound in various research contexts.

Table 1: Representative Esterification and Etherification Reactions for this compound

| Functional Group | Reagent Class | Typical Product |

| Carboxyl | Alcohol (e.g., Methanol) with Acid Catalyst | Methyl Ester |

| Carboxyl | Alcohol (e.g., Ethanol) with Acid Catalyst | Ethyl Ester |

| Hydroxyl | Acid Anhydride (e.g., Acetic Anhydride) | Acetate (B1210297) Ester |

| Hydroxyl | Alkyl Halide (e.g., Methyl Iodide) | Methyl Ether |

Development of Chiral Derivatives for Enantiomeric Analysis

As a chiral molecule, this compound exists as a pair of enantiomers: (R)- and (S)-3-ethoxy-4-methoxymandelic acid. The separation and quantification of these individual enantiomers are of significant interest in fields such as pharmacology and metabolomics, given that different enantiomers can exhibit distinct biological activities and metabolic fates.

To enable the separation of these enantiomers using standard chromatographic techniques, chiral derivatization is often employed. This involves reacting the racemic mixture of this compound with a chiral derivatizing agent (CDA). This reaction produces a pair of diastereomers, which, unlike enantiomers, have different physical properties and can therefore be separated by achiral chromatographic methods like high-performance liquid chromatography (HPLC) or gas chromatography (GC).

A prevalent method for chiral derivatization is the esterification of the carboxylic acid group with a chiral alcohol, such as (-)-menthol, to form diastereomeric esters. aocs.org The choice of the chiral derivatizing agent is crucial and is dictated by the specific analytical method being used and the required separation efficiency. The development of such chiral derivatives has been pivotal in advancing the study of the stereoselective properties of this and related molecules. The enantiomeric separation of various mandelic acid derivatives has been successfully achieved using HPLC with chiral stationary phases, such as those based on cellulose (B213188) derivatives. nih.gov

Table 2: Examples of Chiral Derivatizing Agents for the Enantiomeric Analysis of Mandelic Acid Derivatives

| Chiral Derivatizing Agent | Functional Group Targeted | Resulting Diastereomers |

| (-)-Menthol | Carboxyl | Diastereomeric Menthyl Esters |

| Chiral Alcohols | Carboxyl | Diastereomeric Esters |

| Chiral Acylating Agents | Hydroxyl | Diastereomeric Esters |

Chromatographic Separation Techniques

The separation and quantification of this compound, a compound of significant interest in various scientific fields, relies on a suite of advanced chromatographic techniques. The choice of method is primarily dictated by the volatility of the analyte and the specific requirements of the analysis, such as quantitative precision or qualitative screening.

Gas Chromatography (GC) and Hyphenated GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of this compound, direct analysis by gas chromatography (GC) is challenging. Therefore, derivatization is a necessary prerequisite to convert the non-volatile acid into a thermally stable and volatile compound suitable for GC separation. Common derivatization strategies involve the formation of esters or silyl (B83357) ethers. For instance, trimethylsilyl (B98337) (TMS) derivatives are frequently prepared to increase volatility and improve chromatographic peak shape. nist.gov

Hyphenation of GC with mass spectrometry (GC-MS) provides a powerful tool for both separation and identification. The gas chromatograph separates the derivatized this compound from other components in the mixture, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized derivative. nih.gov This technique offers high sensitivity and specificity, making it suitable for the analysis of complex biological samples. nih.gov For example, a GC-MS assay has been developed for the quantification of related compounds like vanillylmandelic acid (VMA) in human serum, demonstrating the potential for sensitive measurements in biological matrices. nih.gov

Table 1: GC-MS Data for a Related Compound Derivative (4-Methoxymandelic acid, 2TMS derivative)

| Property | Value |

| Formula | C15H26O4Si2 |

| Molecular Weight | 326.5355 |

| CAS Registry Number | 55556-95-1 |

| IUPAC Standard InChIKey | YPMJZCBYIBICBB-UHFFFAOYSA-N |

Data sourced from NIST WebBook. nist.gov

Liquid Chromatography (LC) and Hyphenated LC-Mass Spectrometry (LC-MS) for Non-Volatile Forms

Liquid chromatography (LC) is inherently well-suited for the analysis of non-volatile and thermally labile compounds like this compound, as it does not require derivatization. Various LC modes, including reversed-phase and ion-pair chromatography, can be employed for its separation.

The coupling of LC with mass spectrometry (LC-MS) has become an indispensable technique for the analysis of this compound in complex mixtures. mdpi.com LC-MS combines the excellent separation capabilities of LC with the high sensitivity and selectivity of mass spectrometry, allowing for the detection and quantification of the compound at very low concentrations. This is particularly valuable in metabolomics and clinical chemistry, where the compound may be present in intricate biological matrices. nih.gov The use of advanced LC-MS systems, such as those with Orbitrap mass analyzers, offers high mass accuracy and resolution, further enhancing the confidence in compound identification. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is a robust and widely used technique for the precise quantification of this compound. sigmaaldrich.com HPLC methods are often developed using reversed-phase columns, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For quantitative analysis, an external or internal standard is typically used to ensure accuracy and precision. UV detection is commonly employed, as the aromatic ring of this compound exhibits strong absorbance in the ultraviolet region. The concentration of the compound in a sample is determined by comparing its peak area or height to that of a known standard. nih.gov HPLC methods can be optimized for rapid analysis times and high sample throughput, making them suitable for routine testing in clinical and research laboratories. nih.gov

Table 2: HPLC Analysis Parameters for a Related Compound (Vanillylmandelic Acid)

| Parameter | Condition |

| Column | µBondapak C18 |

| Mobile Phase | 100 mmol/L potassium phosphate (B84403) buffer, pH 6.7, containing 0.5 mmol of tetrabutylammonium (B224687) phosphate per liter |

| Detection | Amperometric |

| Temperature | 40 °C |

Data from a study on the simultaneous analysis of vanillylmandelic acid and homovanillic acid. nih.gov

Thin-Layer Chromatography (TLC) for Qualitative Assessment and Screening

Thin-layer chromatography (TLC) is a simple, cost-effective, and rapid method for the qualitative assessment and screening of this compound. sigmaaldrich.com In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate serves as the stationary phase. sigmaaldrich.com The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential affinities for the stationary and mobile phases.

After development, the separated spots can be visualized under UV light or by spraying with a suitable chromogenic reagent. illinois.edu While TLC is primarily a qualitative technique, semi-quantitative analysis can be achieved by comparing the size and intensity of the sample spot to those of known standards. nih.gov TLC is particularly useful for rapid screening of a large number of samples and for monitoring the progress of chemical reactions. rsc.orgnist.gov

Structural Elucidation via Spectroscopic Methods

The definitive identification and structural characterization of this compound are accomplished through a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecular structure, including the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. nist.gov

¹H NMR Spectroscopy : Proton NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum are used to deduce the structure. For this compound, one would expect to see signals corresponding to the ethoxy group (a triplet and a quartet), the methoxy (B1213986) group (a singlet), the aromatic protons, and the protons of the mandelic acid moiety.

¹³C NMR Spectroscopy : Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal in the ¹³C NMR spectrum, and the chemical shift of the signal is indicative of the carbon's chemical environment (e.g., aromatic, aliphatic, carbonyl).

2D-NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural insights by showing correlations between different nuclei. youtube.com COSY spectra reveal proton-proton couplings, helping to establish the connectivity of protons in the molecule. HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached, aiding in the assignment of both proton and carbon signals. youtube.commanchester.ac.uk

Table 3: Predicted ¹H NMR Spectral Data for a Related Compound (2-Ethoxy-4-(methoxymethyl)phenol)

| Chemical Shift (ppm) | Multiplicity |

| 6.90 | Doublet |

| 6.78 | Doublet of Doublets |

| 6.75 | Singlet |

| 4.41 | Singlet |

| 4.02 | Quartet |

| 3.84 | Singlet |

| 1.39 | Triplet |

Predicted data from the Human Metabolome Database. hmdb.ca

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra are unique molecular fingerprints, providing valuable information about the functional groups present. For this compound, characteristic vibrational frequencies can be assigned to its key structural features.

The IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp peak around 1700-1750 cm⁻¹. The C-O stretching vibrations of the ether and alcohol groups, as well as the aromatic C-C stretching vibrations, would be observed in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-O-C ether linkages would also be Raman active. The combination of IR and Raman data allows for a more complete vibrational assignment.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad |

| Carboxylic Acid C=O | Stretch | 1700-1750 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium to Strong |

| Alcohol O-H | Stretch | 3200-3600 | Medium, Broad |

| Ether C-O-C | Asymmetric Stretch | 1200-1300 | Strong |

| Ether C-O-C | Symmetric Stretch | 1000-1100 | Medium |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for the determination of the elemental composition of this compound. This technique is crucial for confirming the molecular formula of the compound.

Collision-Induced Dissociation (CID) is often coupled with HRMS to study the fragmentation pathways of the molecule. mdpi.com By analyzing the fragment ions, the connectivity of the atoms within the molecule can be deduced, providing structural confirmation. For this compound, common fragmentation patterns would involve the loss of small neutral molecules such as water (H₂O) from the alcohol and carboxylic acid groups, and carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid. Cleavage of the ethoxy and methoxy groups, as well as fragmentation of the mandelic acid side chain, would also be expected. A plausible fragmentation could involve the loss of the carboxylic acid group (-COOH) or the entire side chain. The fragmentation of a related compound, 4-hydroxy-3-methoxybenzaldehyde, has been studied, providing insights into potential fragmentation pathways for similarly substituted aromatic compounds. researchgate.net The analysis of deprotonated 4'-monophosphoryl lipid A derivatives has also revealed complex fragmentation mechanisms, including cross-ring cleavages, which could be relevant for understanding the fragmentation of other complex organic molecules. mdpi.com

| Precursor Ion (M-H)⁻ | Fragment Ion | Proposed Neutral Loss |

| C₁₁H₁₃O₅⁻ | C₁₀H₁₃O₃⁻ | CO₂ |

| C₁₁H₁₃O₅⁻ | C₉H₉O₄⁻ | C₂H₄ (ethylene) |

| C₁₁H₁₃O₅⁻ | C₁₀H₉O₃⁻ | H₂O + CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene (B151609) ring, which acts as a chromophore. shu.ac.uk

The presence of the aromatic ring and its substituents (ethoxy, methoxy, hydroxyl, and carboxylic acid groups) will influence the wavelengths of maximum absorption (λmax). Typically, substituted benzenes exhibit π → π* transitions. The specific positions and intensities of the absorption bands can provide information about the extent of conjugation and the nature of the substituents. It is expected that this compound would show absorption bands in the UV region, likely around 250-300 nm. The exact λmax values would need to be determined experimentally.

| Electronic Transition | Typical Wavelength Range (nm) | Associated Molecular Feature |

| π → π | 200-400 | Aromatic Ring |

| n → π | 250-500 | Carbonyl group (in carboxylic acid) |

Purity Profiling and Enantiomeric Excess Determination

Assessing the purity of this compound is critical for its application. High-Performance Liquid Chromatography (HPLC) is a standard method for purity profiling. sigmaaldrich.com By using a suitable stationary and mobile phase, impurities can be separated from the main compound and quantified.

Since this compound contains a chiral center at the α-carbon of the mandelic acid moiety, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee), or the relative amounts of each enantiomer, is often necessary. This can be achieved using chiral chromatography, where a chiral stationary phase is used to separate the enantiomers. Alternatively, nuclear magnetic resonance (NMR) spectroscopy with a chiral solvating agent or a chiral derivatizing agent can be employed. researchgate.netarkat-usa.org For instance, mandelic acid and its analogs have been successfully used as chiral solvating agents to determine the enantiomeric composition of other chiral compounds by ¹H-NMR. arkat-usa.org

| Analytical Method | Purpose | Key Principle |

| High-Performance Liquid Chromatography (HPLC) | Purity Profiling | Differential partitioning of components between a stationary and mobile phase. |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric Excess Determination | Differential interaction of enantiomers with a chiral stationary phase. |

| Nuclear Magnetic Resonance (NMR) with Chiral Additives | Enantiomeric Excess Determination | Formation of diastereomeric complexes that have distinct NMR signals. researchgate.net |

Metabolic and Biochemical Pathways Involving 3 Ethoxy 4 Methoxymandelic Acid in Non Human Biological Systems

Biotransformation Studies in Microbial Systems

No studies documenting the biotransformation of 3-Ethoxy-4-methoxymandelic Acid by microbial systems, such as bacteria or fungi, were identified in the available scientific literature. Research on microbial biotransformation tends to focus on the modification of natural products or other bioactive compounds, and this compound has not been a subject of such investigations.

Role as a Precursor or Metabolite in Plant Biosynthesis or Catabolism

A thorough search of botanical and plant science literature yielded no evidence of this compound as a precursor or metabolite in any plant biosynthetic or catabolic pathways. Its presence and metabolic role in plant systems have not been reported.

Investigations into Specific Enzymatic Catalysis Mechanisms

Consistent with the lack of data in the preceding sections, there are no investigations into the specific enzymatic catalysis mechanisms involving this compound. The enzymes that may act upon this compound, and their mechanisms of action, remain uncharacterized.

Due to the absence of research data, no data tables can be generated for the metabolic and biochemical pathways of this compound in non-human biological systems.

Theoretical and Computational Studies on 3 Ethoxy 4 Methoxymandelic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 3-Ethoxy-4-methoxymandelic acid, these calculations would reveal insights into its reactivity, stability, and spectroscopic characteristics. Methods like the Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to optimize the molecule's geometry and compute its electronic structure. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The distribution and energy of these frontier orbitals would pinpoint the most probable sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Note: The following data are illustrative placeholders, as specific computational studies for this compound are not available in the reviewed literature.)

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | N/A | Indicates electron-donating ability |

| LUMO Energy | N/A | Indicates electron-accepting ability |

| HOMO-LUMO Gap | N/A | Relates to chemical reactivity and stability |

| Dipole Moment | N/A | Measures the polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis

The presence of rotatable bonds in this compound—specifically around the ethoxy, methoxy (B1213986), hydroxyl, and carboxylic acid groups, as well as the bond connecting the chiral carbon to the aromatic ring—means the molecule can adopt various conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational landscape. researchgate.net

An MD simulation would model the atomic movements of the molecule over time, governed by a force field. By simulating the molecule in a solvent (like water or DMSO) at a specific temperature, researchers can identify the most stable, low-energy conformations and the energy barriers between them. researchgate.net This information is vital for understanding how the molecule might interact with biological receptors or other molecules, as its shape plays a key role in its activity. The simulation would track the trajectory of each atom, allowing for the analysis of conformational preferences and flexibility.

Structure-Reactivity and Structure-Selectivity Relationship Predictions

Building upon quantum chemical calculations, the prediction of structure-reactivity and structure-selectivity relationships provides a deeper understanding of a molecule's chemical behavior. For this compound, this involves calculating various molecular descriptors that correlate with reactivity.

Table 2: Predicted Reactivity Descriptors for this compound (Note: The following data are illustrative placeholders, as specific computational studies for this compound are not available in the reviewed literature.)

| Descriptor | Value (Illustrative) | Implication for Reactivity |

| Electronegativity (χ) | N/A | Tendency to attract electrons |

| Chemical Hardness (η) | N/A | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | N/A | Propensity to act as an electrophile |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a versatile computational method used to investigate the mechanisms of chemical reactions. bldpharm.com If this compound were to be studied for a specific transformation (e.g., oxidation, esterification, or degradation), DFT calculations could elucidate the entire reaction pathway.

This analysis involves identifying and calculating the energies of the reactants, products, any intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy of the reaction. A lower activation energy implies a faster reaction rate. By mapping the potential energy surface, researchers can confirm the proposed mechanism of a reaction and explore alternative pathways, providing invaluable insights that complement experimental studies. bldpharm.com

Q & A

Q. What are the recommended synthetic routes for 3-Ethoxy-4-methoxymandelic Acid, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves functionalization of mandelic acid derivatives. A plausible route could include:

Ethoxy and Methoxy Introduction : Start with 4-hydroxymandelic acid. Protect the hydroxyl groups using ethyl and methyl groups via alkylation (e.g., using ethyl iodide and methyl iodide in basic conditions like K₂CO₃/DMF).

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate intermediates.

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane). Optimize stoichiometry to avoid over-alkylation .

Q. How can researchers ensure purity during synthesis, and what analytical techniques validate structural integrity?

- Methodological Answer :

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

- Validation :

- NMR : Confirm substitution patterns (e.g., δ 3.8–4.2 ppm for ethoxy/methoxy protons; δ 5.2–5.5 ppm for α-hydroxy proton).

- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., m/z 226 [M+H]⁺).

- Reference : Chromatographic methods for structurally similar compounds like vanillylmandelic acid (VMA) can be adapted .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves (EN 374-compliant) and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Storage : Store in airtight containers at 4°C, away from incompatible materials (strong acids/oxidizers) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthesis under varying catalytic conditions?

- Methodological Answer :

- Case Study : If yields drop with Pd/C catalysis vs. enzymatic methods (e.g., laccase), analyze:

Catalyst Poisoning : Test for sulfur-containing impurities via ICP-MS.

Reaction Kinetics : Use stopped-flow UV-Vis spectroscopy to compare intermediate formation rates.

- Data-Driven Approach : Optimize solvent polarity (e.g., switch from DMF to THF) to stabilize transition states. Reference lignin degradation studies for enzyme compatibility .

Q. What challenges arise in elucidating metabolic pathways of this compound using in vitro models?

- Methodological Answer :

- Metabolite Identification : Use LC-HRMS (Q-TOF) to detect phase I/II metabolites (e.g., glucuronides). Compare fragmentation patterns to reference libraries.

- Enzyme Inhibition : Test CYP450 isoform specificity (e.g., CYP2D6 vs. CYP3A4) using recombinant microsomes. Note that ethoxy groups may reduce CYP2C19 affinity .

Q. How can chiral resolution methods be optimized for enantiomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) with n-hexane/ethanol (90:10, 1 mL/min). Adjust column temperature (25–40°C) to improve resolution.

- Circular Dichroism (CD) : Correlate elution order with CD spectra (e.g., positive Cotton effect for R-enantiomer at 220 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.